



# Unraveling the Identity of WS-383 in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | WS-383   |           |
| Cat. No.:            | B1462401 | Get Quote |

Initial investigations into the experimental application of a compound designated as "WS-383" in xenograft models have yielded no discernible results within the biomedical and scientific literature. Extensive searches have failed to identify any therapeutic agent or experimental molecule with this identifier.

The designation "WS-383" appears to be associated with non-scientific entities, including a WestJet flight and an aluminum alloy. This suggests a potential misidentification or typographical error in the requested topic.

Conversely, a similar identifier, ABBV-383, corresponds to a well-documented investigational drug. ABBV-383 is a bispecific antibody that targets B-cell maturation antigen (BCMA) and CD3.[1][2][3][4] It is currently under investigation for the treatment of multiple myeloma.[1][2][4] Clinical trial data for ABBV-383 is available, outlining its mechanism of action, safety profile, and efficacy in patients with relapsed/refractory multiple myeloma.[1][2]

Given the absence of any information on a compound named "**WS-383**" in the context of cancer research and xenograft models, it is highly probable that the intended subject of inquiry is ABBV-383.

Further action on this request is contingent on clarification from the user regarding the correct compound identifier. Should the user confirm their interest in ABBV-383, a comprehensive report on its application in xenograft models, including detailed protocols and data, can be compiled based on available scientific literature.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3
  Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple
  Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 2. P862: A PHASE 1 FIRST-IN-HUMAN MONOTHERAPY STUDY OF ABBV-383, A BCMA × CD3 BISPECIFIC T-CELL—REDIRECTING ANTIBODY, IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. news.abbvie.com [news.abbvie.com]
- To cite this document: BenchChem. [Unraveling the Identity of WS-383 in Scientific Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1462401#experimental-application-of-ws-383-in-xenograft-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com